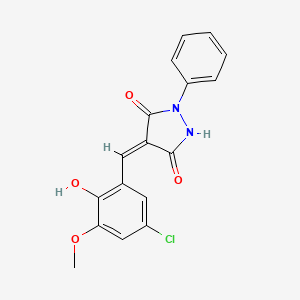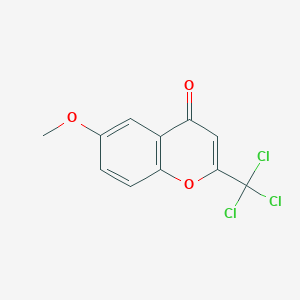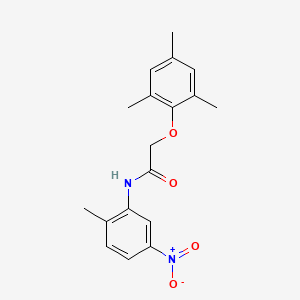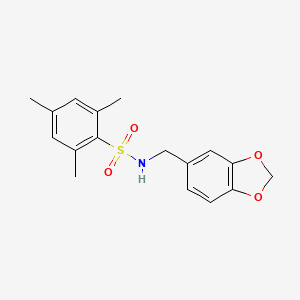
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research due to its potential uses in the medical field. This compound is also known as chalcone derivative and has been synthesized by various methods. In
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. This inhibition leads to the anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of various enzymes involved in the metabolism of glucose, leading to its anti-diabetic effects. In addition, it has been found to inhibit the production of various cytokines and chemokines involved in inflammation, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential uses in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One direction is to optimize its synthesis method to increase its yield and purity. Another direction is to further investigate its mechanism of action to fully understand its therapeutic potential. In addition, future research can focus on the development of novel derivatives of this compound to improve its solubility and selectivity towards cancer cells. Finally, future research can focus on the development of new drug delivery systems to improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been achieved by various methods. One of the most common methods is the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with phenylhydrazine in the presence of acetic acid and refluxing the mixture for several hours. The resulting intermediate is then treated with ethyl acetoacetate and heated under reflux to obtain the final product.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been the subject of scientific research due to its potential uses in the medical field. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been found to have anti-diabetic and anti-inflammatory properties.
Propiedades
IUPAC Name |
(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-14-9-11(18)7-10(15(14)21)8-13-16(22)19-20(17(13)23)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,19,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPOXCUAPPXSN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)






![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)
![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
